molecular formula C19H20Cl2N2O4 B4037386 N,N'-propane-1,2-diylbis(5-chloro-2-methoxybenzamide)

N,N'-propane-1,2-diylbis(5-chloro-2-methoxybenzamide)

Cat. No.: B4037386
M. Wt: 411.3 g/mol
InChI Key: WNHXDVOZGBCVBN-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 5-chloro-2-methoxybenzamide groups connected by a propane-1,2-diyl linker. The presence of chlorine and methoxy groups on the benzamide rings contributes to its distinct chemical properties.

Scientific Research Applications

N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) has been explored for various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) typically involves the reaction of 5-chloro-2-methoxybenzoic acid with propane-1,2-diamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In the context of its potential therapeutic applications, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N,N’-propane-1,2-diylbis(5-chloro-2-hydroxybenzamide): Similar structure but with hydroxyl groups instead of methoxy groups.

    N,N’-propane-1,2-diylbis(5-bromo-2-methoxybenzamide): Similar structure but with bromine atoms instead of chlorine atoms.

    N,N’-butane-1,2-diylbis(5-chloro-2-methoxybenzamide): Similar structure but with a butane linker instead of a propane linker.

Uniqueness

N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) stands out due to the presence of both chlorine and methoxy groups on the benzamide rings, which impart unique electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-chloro-N-[2-[(5-chloro-2-methoxybenzoyl)amino]propyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4/c1-11(23-19(25)15-9-13(21)5-7-17(15)27-3)10-22-18(24)14-8-12(20)4-6-16(14)26-2/h4-9,11H,10H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHXDVOZGBCVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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